

An In-depth Technical Guide to the Chemical Structure and Properties of Ceftriaxone

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Compound of Interest

Compound Name: Ceftriaxone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Administered parenterally, it is distinguished by an exceptionally long plasma elimination half-life, allowing for once-daily dosing regimens in many indications. [3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to **Ceftriaxone**, intended for professionals in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

Ceftriaxone is chemically designated as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7²-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate.[4] Its structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two principal side chains that determine its antimicrobial spectrum and pharmacokinetic profile. The syn-configuration of the methoxy oxime moiety confers notable stability against beta-lactamase enzymes.

Chemical Structure of Ceftriaxone

[Click to download full resolution via product page](#)Figure 1: Chemical Structure of **Ceftriaxone**

Physicochemical Data

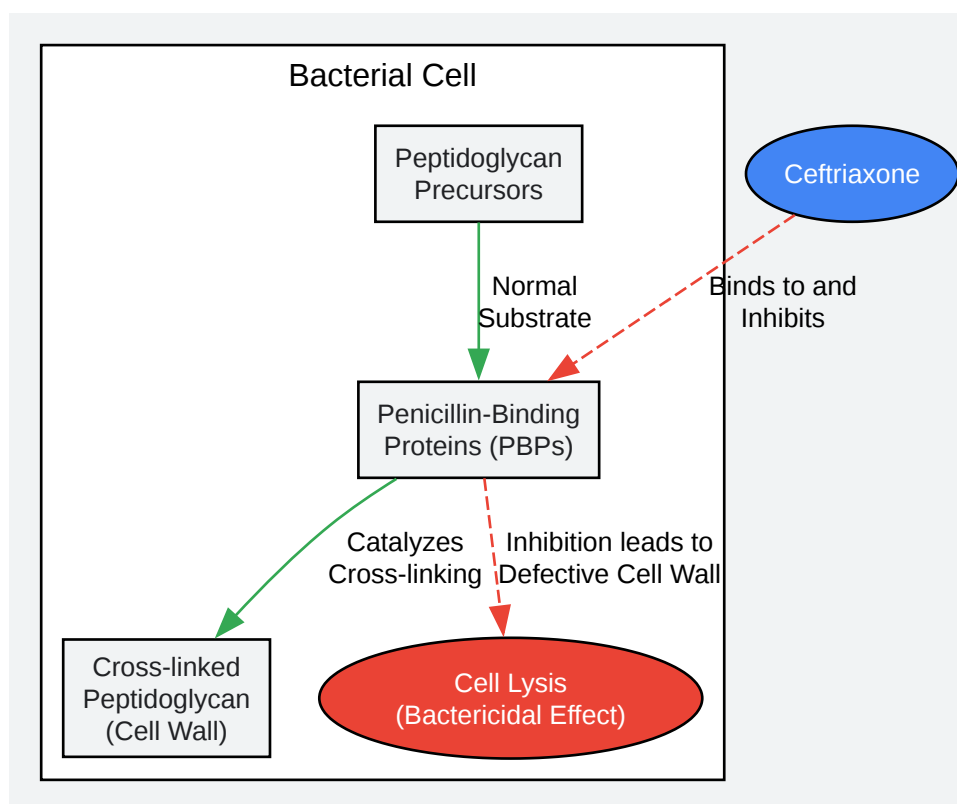
The key physicochemical properties of **Ceftriaxone** sodium are summarized in the table below. This data is critical for formulation development, stability testing, and analytical method design.

Property	Value	References
Chemical Formula	$C_{18}H_{16}N_8Na_2O_7S_3 \cdot 3.5H_2O$	[4]
Molecular Weight	661.59 g/mol	[4]
Appearance	White to yellowish-orange crystalline powder	[4][5]
Solubility	Readily soluble in water, sparingly soluble in methanol, very slightly soluble in ethanol.	[4][5][6][7]
pH (1% aqueous solution)	Approximately 6.7	[4][5]
pKa	3.19, 4.17	[8]
Sodium Content	~83 mg (3.6 mEq) per gram of ceftriaxone activity	[4][5]

Pharmacology

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process is mediated through the binding of **Ceftriaxone** to penicillin-binding proteins (PBPs), which are essential transpeptidases involved in the final step of peptidoglycan synthesis.[2][10] The beta-lactam ring of **Ceftriaxone** mimics the D-alanyl-D-alanine moiety of the natural substrate for these enzymes.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall and subsequent cell lysis.[1][2]



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Figure 2: **Ceftriaxone**'s Mechanism of Action

Mechanism of Resistance

Bacterial resistance to **Ceftriaxone** primarily occurs through three mechanisms:

- Hydrolysis by beta-lactamases: Production of enzymes (penicillinases and cephalosporinases) that cleave the beta-lactam ring, inactivating the antibiotic.[9]

- Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs reduce their affinity for **Ceftriaxone**.[\[9\]](#)
- Decreased permeability: Changes in the bacterial outer membrane can restrict the entry of **Ceftriaxone** into the cell.[\[9\]](#)

Pharmacokinetics

Ceftriaxone exhibits a unique pharmacokinetic profile characterized by a long elimination half-life. It is not metabolized in the body and is excreted as an unchanged drug through both renal and biliary pathways.[\[3\]](#)

Pharmacokinetic Parameters in Healthy Adults

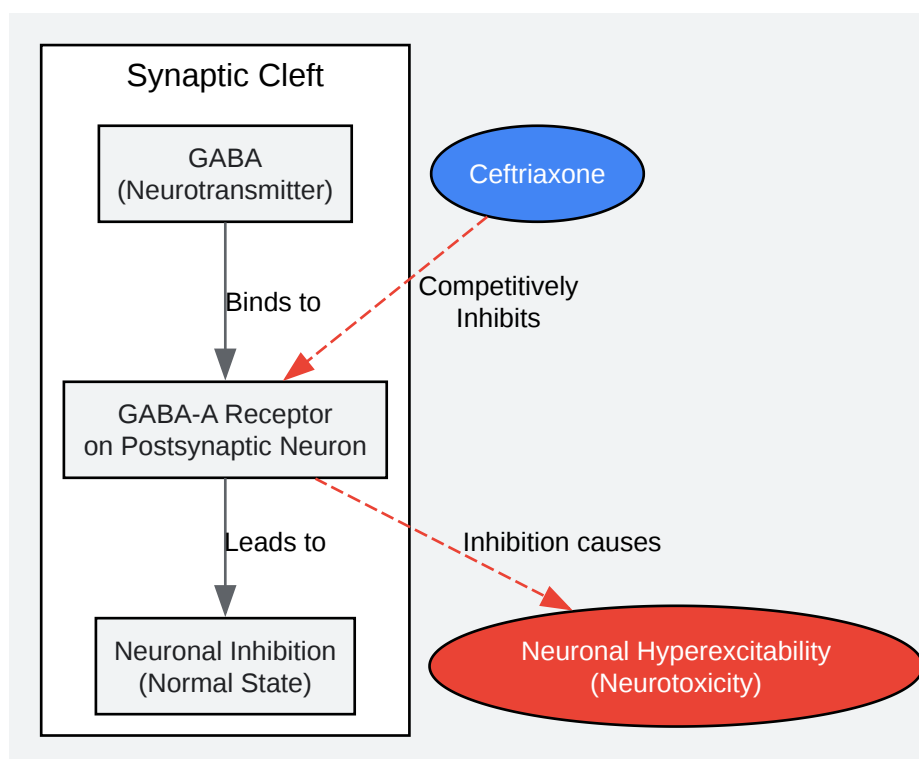
Parameter	Value (after 1g IV dose)	References
Elimination Half-Life ($t_{1/2}$)	5.8 - 8.7 hours	[3]
Peak Plasma Concentration (C _{max})	~151 µg/mL	[11]
Apparent Volume of Distribution (V _d)	9.0 ± 1.1 L	[10]
Plasma Clearance (CL _p)	1,007 ± 130 mL/h	[10]
Protein Binding	Reversibly bound to albumin	[9] [12]
Renal Excretion (% of dose)	33 - 67%	[3]
Biliary Excretion (% of dose)	Remainder of the dose	[3]

Adverse Drug Reactions

Common adverse effects include localized reactions at the injection site, gastrointestinal disturbances, and hypersensitivity reactions.[\[4\]](#) A significant, though less common, adverse event is neurotoxicity, which can manifest as encephalopathy, myoclonus, and seizures.[\[9\]](#)[\[13\]](#)

Proposed Mechanism of Neurotoxicity

The neurotoxicity of beta-lactam antibiotics, including **Ceftriaxone**, is thought to be mediated primarily through the antagonism of the γ -aminobutyric acid (GABA) type A (GABA-A) receptor. [1][9] The structural similarity between the beta-lactam ring and the GABA neurotransmitter allows **Ceftriaxone** to competitively inhibit GABA binding, leading to reduced inhibitory neurotransmission and a state of neuronal hyperexcitability.[1][13]



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Figure 3: Proposed Mechanism of **Ceftriaxone**-Induced Neurotoxicity

Experimental Protocols

Synthesis of Ceftriaxone Sodium (One-Pot Method)

This protocol outlines a general one-pot synthesis method for **Ceftriaxone** sodium, derived from common patent literature.



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Figure 4: General Workflow for **Ceftriaxone** Sodium Synthesis

Methodology:

- Step 1: Formation of 7-ACT: 7-amino-cephalosporanic acid (7-ACA) is reacted with a triazine ring compound in an organic solvent (e.g., dimethyl carbonate) in the presence of a catalyst to form 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). The product is typically retained as an organic solution. [\[2\]](#)[\[14\]](#)
- Step 2: Acylation: To the organic solution of 7-ACT, a second organic solvent, water, an antioxidant, and an activated ester of the side chain, such as 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester (AE active ester), are added. [\[2\]](#)[\[14\]](#)[\[15\]](#)
- Step 3: Reaction and Salt Formation: The mixture is reacted in the presence of an organic base (e.g., triethylamine). Following the reaction, a salt-forming agent like sodium acetate is introduced to form **Ceftriaxone** sodium. [\[14\]](#)[\[15\]](#)
- Step 4: Purification and Isolation: The aqueous phase is separated, decolorized with activated carbon, and filtered. A water-soluble organic solvent is then added to induce crystallization. The resulting crystals are washed and dried to yield the final **Ceftriaxone** sodium product. [\[14\]](#)[\[16\]](#)

Stability-Indicating HPLC Method

This method is designed to quantify **Ceftriaxone** in the presence of its degradation products.

Chromatographic Conditions:

Parameter	Condition	References
Column	C18 (e.g., 250 x 4.6 mm, 5 μ m)	[12][17]
Mobile Phase	Mixture of an aqueous buffer (e.g., potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or ethanol). Example ratio: 77:23 (v/v) buffer:methanol.	[8][12][17]
Flow Rate	0.9 - 1.15 mL/min	[8][12]
Detection Wavelength	230 - 260 nm	[8][12]
Injection Volume	10 - 20 μ L	[8][18]

| Column Temperature | Ambient or 25°C |[8] |

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Ceftriaxone** reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-120 μ g/mL).
- Sample Preparation: Reconstitute the **Ceftriaxone** for injection sample as directed. Dilute an appropriate volume with the mobile phase to a concentration within the linear range of the calibration curve.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the concentration of **Ceftriaxone** in the sample by comparing its peak area to the calibration curve.

Forced Degradation Study Protocol (as per ICH Guidelines)

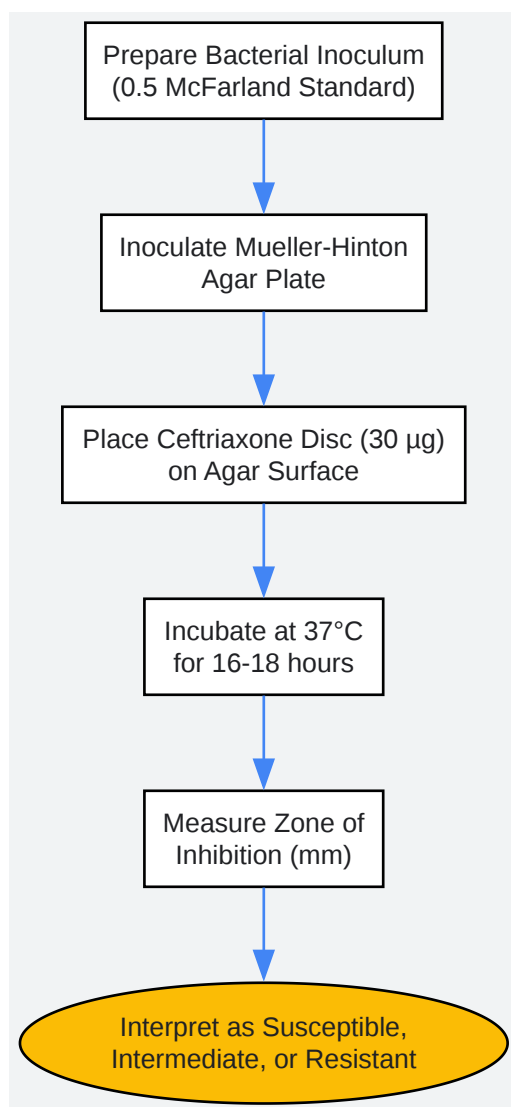
Forced degradation studies are essential to establish the inherent stability of the drug substance and to develop stability-indicating analytical methods.[\[19\]](#)[\[20\]](#)

Procedure:

- **Prepare Stock Solution:** Prepare a stock solution of **Ceftriaxone** (e.g., 1 mg/mL) in a suitable solvent (e.g., water).[\[21\]](#)
- **Acid Hydrolysis:** Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N HCl. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[\[21\]](#)
- **Alkaline Hydrolysis:** Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N NaOH. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[\[21\]](#)
- **Oxidative Degradation:** Mix a 2 mL aliquot of the stock solution with 10 mL of 5% H₂O₂. Allow to stand at room temperature for 1 hour.[\[21\]](#)
- **Photolytic Degradation:** Expose a solution of the drug (e.g., 20 µg/mL) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV/Vis light. A dark control sample should be stored under the same conditions but protected from light.[\[19\]](#)[\[21\]](#)[\[22\]](#)
- **Analysis:** Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method (as described in 6.2).
- **Evaluation:** Assess the percentage of degradation and ensure that the degradation product peaks are well-resolved from the parent drug peak. The target degradation is typically between 5-20%.[\[20\]](#)

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of bacterial susceptibility to **Ceftriaxone**.



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Figure 5: Workflow for Disk Diffusion Susceptibility Testing

Methodology:

- Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[23][24]
- Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[23][24]
- Disk Application: Aseptically place a 30 µg **Ceftriaxone** disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[23]

- Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[23]
- Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints (e.g., for many organisms, ≥ 21 mm is susceptible, 14-20 mm is intermediate, and ≤ 13 mm is resistant).[23]

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Methodology:

- Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of a **Ceftriaxone** stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 100 μ L of a specific antibiotic concentration.[25][26]
- Prepare Inoculum: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.[25]
- Inoculation: Add 5 μ L of the standardized bacterial inoculum to each well (except for the sterility control well).[25]
- Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative/sterility control (broth only).[26]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[26][27]
- MIC Determination: The MIC is the lowest concentration of **Ceftriaxone** that completely inhibits visible bacterial growth.[25][26]

Conclusion

Ceftriaxone remains a cornerstone of antibacterial therapy due to its broad spectrum of activity and favorable pharmacokinetic profile. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological characteristics is paramount for its effective

and safe use in clinical practice and for the development of new formulations and delivery systems. The experimental protocols provided herein offer a standardized framework for the analysis, stability testing, and microbiological evaluation of this critical antibiotic.

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